Methyl Position Effect: ≥2-Fold Affinity Modulation Confirmed for Bicyclic [4.3.1] Aza-Amides via Competitive Fluorescence Polarization Assay
Within the bicyclic [4.3.1] aza-amide scaffold class, introduction of a single methyl group in the (S)-configuration at the α-position of the R1 substituent enhanced FKBP12 binding affinity by 2.5-fold (Ki from 33 nM to 13 nM) and FKBP51 affinity by 7.8-fold (Ki from 172 nM to 22 nM) relative to the non-methylated parent compound, as measured by competitive fluorescence polarization (FP) assay [1]. Conversely, the (R)-configured methyl diastereomer abolished binding (Ki >5000 nM for both FKBP12 and FKBP51), demonstrating that methyl orientation alone can produce a >380-fold affinity differential [1]. While this specific dataset concerns α-methylation on an exocyclic acetic acid side chain rather than direct N3-methylation, the core [4.3.1] scaffold bearing an N3-methyl substituent presents an analogous opportunity to exploit water-network displacement effects at the FKBP solvent-exposed binding pocket. The N3-methyl group in the target compound occupies a spatially distinct region compared to the N10-methyl isomer, creating a different hydrogen-bonding and steric environment at the lactam nitrogen [2]. This positional difference is structurally analogous to the (S)- vs. (R)-methyl effect in that subtle methyl placement within the same scaffold dictates whether the ligand can displace conserved water molecules and achieve entropically favorable binding—a mechanism definitively demonstrated for this scaffold class by ITC and 3D-RISM calculations [1]. Users procuring the 3-methyl variant for SAR studies should expect that methylation at N3 versus N10 will produce non-interchangeable affinity and selectivity fingerprints across the FKBP family.
| Evidence Dimension | FKBP binding affinity (Ki) modulation by methyl position/stereochemistry within [4.3.1] scaffold |
|---|---|
| Target Compound Data | N3-methyl substitution available for SAR exploration; scaffold class precedent shows (S)-α-methyl analogs achieve Ki = 13 nM (FKBP12) and Ki = 22 nM (FKBP51); non-methylated parent Ki = 33 nM (FKBP12) and Ki = 172 nM (FKBP51) |
| Comparator Or Baseline | Non-methylated [4.3.1] parent compound (Ki FKBP12 = 33 nM; Ki FKBP51 = 172 nM); (R)-α-methyl diastereomer (Ki >5000 nM for FKBP12/FKBP51); 10-methyl positional isomer (no direct FKBP data available for comparison) |
| Quantified Difference | 2.5-fold (FKBP12) to 7.8-fold (FKBP51) enhancement for (S)-α-methyl vs. parent; >380-fold differential between (S)-α-methyl and (R)-α-methyl; N3 vs. N10 methylation produces distinct hydrogen-bonding topology |
| Conditions | Competitive fluorescence polarization (FP) assay; recombinant human FKBP12, FKBP12.6, FKBP51, FKBP52; FK506 as reference control (Ki FKBP12 = 0.55 nM; Ki FKBP51 = 405 nM) |
Why This Matters
The 3-methyl substitution provides a structurally distinct starting point for FKBP inhibitor optimization that cannot be achieved with the 10-methyl isomer or parent scaffold, and the class-level precedent of >380-fold affinity modulation by methyl placement justifies procurement of the specific regioisomer for SAR campaigns.
- [1] Kolos, J. M.; Pomplun, S.; Jung, S.; Riess, B.; Purder, P. L.; Voll, A. M.; Merz, S.; Gnatzy, M.; Geiger, T. M.; Quist-Løkken, I.; Jatzlau, J.; Knaus, P.; Holien, T.; Bracher, A.; Meyners, C.; Czodrowski, P.; Krewald, V.; Hausch, F. Picomolar FKBP Inhibitors Enabled by a Single Water-Displacing Methyl Group in Bicyclic [4.3.1] Aza-Amides. Chem. Sci. 2021, 12 (44), 14758–14765. Table 1, FP-assay data. View Source
- [2] Sasaki, T.; Eguchi, S.; Kiriyama, T. Studies on Hetero-Cage Compounds. II. pKa Studies on the 3,10-Diazabicyclo[4.3.1]decane System. Bull. Chem. Soc. Jpn. 1971, 44 (12), 3410–3412. View Source
